molecular formula C18H19N3O5S B2936304 Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 620156-83-4

Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2936304
CAS No.: 620156-83-4
M. Wt: 389.43
InChI Key: VKEFXCLXSSWRPC-UHFFFAOYSA-N
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Description

Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrimido[2,1-b][1,3]thiazines, which are characterized by a fused ring system combining pyrimidine and thiazine moieties. The presence of functional groups such as nitrophenyl, oxo, and carboxylate adds to its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The initial step involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.

    Thiazine Ring Formation: The pyrimidine intermediate is then reacted with a thioamide or a similar sulfur-containing compound to form the thiazine ring.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and carboxylate sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medical research, derivatives of this compound are investigated for their potential pharmacological activities. The presence of the nitrophenyl group suggests possible applications in antimicrobial and anticancer research, as nitroaromatic compounds are known for their bioactivity.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. Its derivatives may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism by which Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to different interaction profiles with biological targets and varied applications in industrial processes.

Properties

IUPAC Name

propan-2-yl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-10(2)26-17(23)15-11(3)19-18-20(14(22)8-9-27-18)16(15)12-6-4-5-7-13(12)21(24)25/h4-7,10,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEFXCLXSSWRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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